1-(ethylsulfonyl)-4-(2-methoxybenzyl)piperazine oxalate
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Overview
Description
1-(ethylsulfonyl)-4-(2-methoxybenzyl)piperazine oxalate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-4-(2-methoxybenzyl)piperazine oxalate is not fully understood. However, it is thought to act as a partial agonist at certain serotonin receptors, including the 5-HT1A receptor. This may result in a range of physiological and biochemical effects, including changes in neurotransmitter release, modulation of neuronal activity, and alterations in behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. These include changes in neurotransmitter release and modulation of neuronal activity. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(ethylsulfonyl)-4-(2-methoxybenzyl)piperazine oxalate in lab experiments is its high affinity for certain serotonin receptors. This makes it a useful tool for studying the role of serotonin in the brain. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on 1-(ethylsulfonyl)-4-(2-methoxybenzyl)piperazine oxalate. One area of interest is in the development of new treatments for neurological disorders. This compound has shown potential as a treatment for certain disorders, and further research may lead to the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-(ethylsulfonyl)-4-(2-methoxybenzyl)piperazine oxalate involves the reaction of 2-methoxybenzylamine with ethylsulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with piperazine in the presence of acetic acid to form the oxalate salt of the compound. This synthesis method has been described in detail in a number of studies and has been shown to be effective in producing high yields of pure compound.
Scientific Research Applications
1-(ethylsulfonyl)-4-(2-methoxybenzyl)piperazine oxalate has a range of potential applications in scientific research. One area of interest is in the study of the central nervous system. This compound has been shown to have an affinity for serotonin receptors and may have potential as a treatment for certain neurological disorders. Additionally, this compound has been studied for its potential as a tool for studying the role of serotonin in the brain.
properties
IUPAC Name |
1-ethylsulfonyl-4-[(2-methoxyphenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S.C2H2O4/c1-3-20(17,18)16-10-8-15(9-11-16)12-13-6-4-5-7-14(13)19-2;3-1(4)2(5)6/h4-7H,3,8-12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGPSQSTHVRYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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